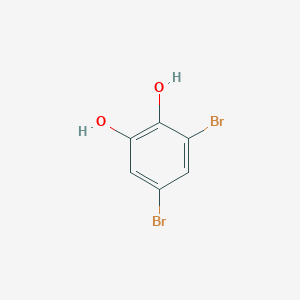

3,5-Dibromobenzene-1,2-diol

CAS No.: 111167-61-4

Cat. No.: VC1768116

Molecular Formula: C6H4Br2O2

Molecular Weight: 267.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111167-61-4 |

|---|---|

| Molecular Formula | C6H4Br2O2 |

| Molecular Weight | 267.9 g/mol |

| IUPAC Name | 3,5-dibromobenzene-1,2-diol |

| Standard InChI | InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H |

| Standard InChI Key | PSHYJLFHLSZNLM-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1O)O)Br)Br |

| Canonical SMILES | C1=C(C=C(C(=C1O)O)Br)Br |

Introduction

Chemical Identity and Structural Properties

Molecular Identification

3,5-Dibromobenzene-1,2-diol belongs to the phenolic compound class with specific identifying characteristics that distinguish it within organic chemistry. The compound is registered with CAS No. 111167-61-4, providing a unique identifier in chemical databases and literature. Its molecular formula is C6H4Br2O2, indicating six carbon atoms, four hydrogen atoms, two bromine atoms, and two oxygen atoms in its structure. The compound has a molecular weight of 267.9 g/mol, which influences its physical properties and chemical behavior in various reactions and applications.

For digital representation and database purposes, the compound has several standardized identifiers including Standard InChI: InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H and Standard InChIKey: PSHYJLFHLSZNLM-UHFFFAOYSA-N. These identifiers enable precise chemical structure representation across different chemical information systems. Additionally, the compound is represented in SMILES notation as C1=C(C=C(C(=C1O)O)Br)Br, which provides a linear string representation of its molecular structure.

Structural Characteristics

The molecular structure of 3,5-Dibromobenzene-1,2-diol features a benzene ring as its core framework, with specific substituents at designated positions. The compound contains two bromine atoms positioned at the 3 and 5 positions of the benzene ring, creating a symmetrical arrangement around the ring structure. These bromine atoms contribute significantly to the compound's reactivity profile, particularly in substitution and coupling reactions.

Synthesis Methods and Production

Primary Synthesis Route

Applications and Research Significance

Role in Organic Synthesis

Chemical Reactivity and Transformation Pathways

Cross-Coupling Reactions

A significant area of interest in the chemistry of 3,5-Dibromobenzene-1,2-diol involves its participation in cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The two bromine substituents at positions 3 and 5 serve as excellent leaving groups in metal-catalyzed coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. Studies have explored various coupling conditions, including palladium-catalyzed Suzuki-Miyaura reactions with boronic acids or esters, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume